
Dioxidanyliumyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydridodioxygen(1+) is an oxygen hydride. It is a conjugate acid of a dioxygen.
Aplicaciones Científicas De Investigación
Use in Cell Biology and Molecular Medicine
Dioxidanyliumyl has been utilized in the study of fundamental cellular processes, host-pathogen interactions, and the molecular causes of human diseases. Dictyostelium discoideum, an organism related to this field, provides a model for understanding these processes due to its ease of growth and suitability for various biochemical, cell biological, and genetic approaches. This model organism facilitates the study of cell motility, signal transduction, the actin cytoskeleton, and is increasingly used for investigating human disease genes and the interplay between host and pathogen (Müller-Taubenberger, Kortholt, & Eichinger, 2013).
Advancements in Biomedical Research
Dictyostelium discoideum is also gaining traction in biomedical research for problems related to human health. Examples include immune-cell disease and chemotaxis, centrosomal abnormalities, bacterial intracellular pathogenesis, and mechanisms of neuroprotective and anti-cancer drug action. Its cellular, genetic, and molecular biology techniques make it an effective model for human-disease analysis (Williams et al., 2006).
Pharmacogenetic Research and 3Rs Model
The development of 3Rs (replacement, refinement, and reduction) approaches in research, aiming to reduce reliance on animal tissue and whole-animal experiments, includes the use of Dictyostelium. It provides distinct methodological advantages, such as using cell behavior as a rapid indicator of sensitivity to medicines and chemicals, helping to understand the molecular mechanism of action of compounds (Otto et al., 2016).
Role in Understanding Maillard Reaction
Research on the Maillard reaction, which involves alpha-dicarbonyl compounds reacting with proteins to form adducts, has used dioxidanyliumyl-related studies. This reaction is significant in understanding tissue damage in aging and diabetes, with specific methods developed to quantify imidazolium crosslinks in tissue proteins, assessing alpha-dicarbonyl-mediated protein damage in vivo (Chellan & Nagaraj, 1999).
Environmental Applications
Dioxidanyliumyl has been explored for environmental applications like the absorption of dioxins from gaseous streams using thermally stable ionic liquids. This research provides a new, efficient approach for dioxin absorption, critical for addressing environmental pollution concerns (Kulkarni, Branco, Crespo, & Afonso, 2008).
Propiedades
Número CAS |
12185-07-8 |
|---|---|
Nombre del producto |
Dioxidanyliumyl |
Fórmula molecular |
HO2+ |
Peso molecular |
33.007 g/mol |
InChI |
InChI=1S/O2/c1-2/q+1 |
Clave InChI |
MYMOFIZGZYHOMD-UHFFFAOYSA-O |
SMILES |
O=[O+] |
SMILES canónico |
[OH+]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



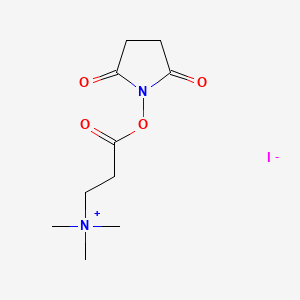
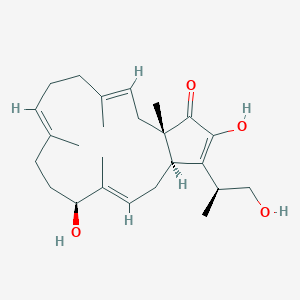


![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide](/img/structure/B1234836.png)
![(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1234837.png)
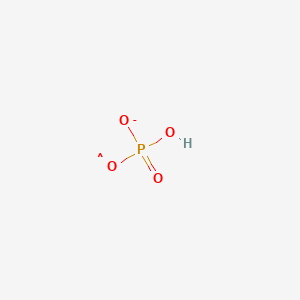


![3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol](/img/structure/B1234843.png)
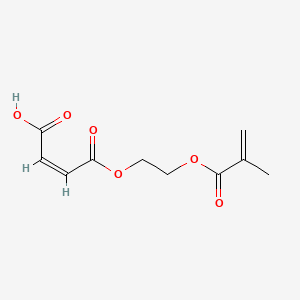
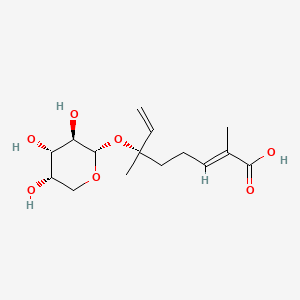

![[(3'R,4S,5'R,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-12-(2-methylpropanoyloxy)-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylpropanoate](/img/structure/B1234853.png)